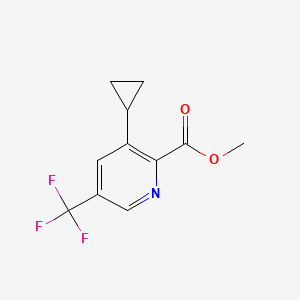
Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C11H10F3NO2 It is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate typically involves the reaction of 3-cyclopropyl-5-(trifluoromethyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the cyclopropyl group can influence the compound’s overall stability and reactivity . These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar in structure but with a fluorine atom instead of a cyclopropyl group.
Methyl 3-chloro-5-(trifluoromethyl)picolinate: Contains a chlorine atom instead of a cyclopropyl group.
Uniqueness
Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and reactivity, while the trifluoromethyl group can improve binding affinity and selectivity for specific molecular targets .
Propiedades
Fórmula molecular |
C11H10F3NO2 |
|---|---|
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
methyl 3-cyclopropyl-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c1-17-10(16)9-8(6-2-3-6)4-7(5-15-9)11(12,13)14/h4-6H,2-3H2,1H3 |
Clave InChI |
GDGJNQBFXBPQDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)


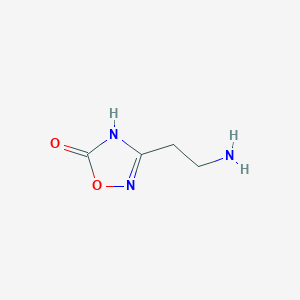
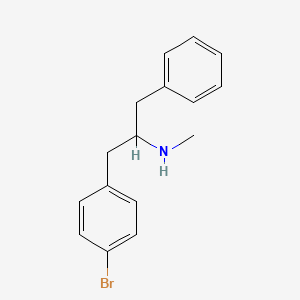
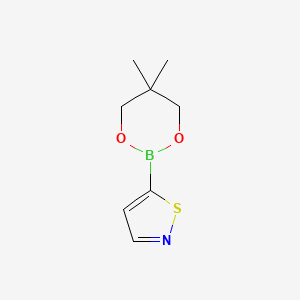
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
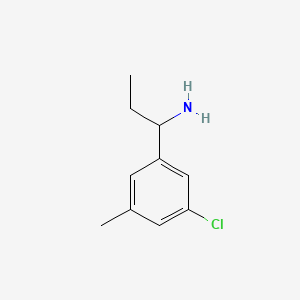


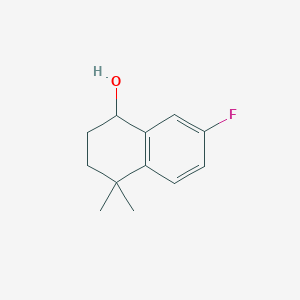
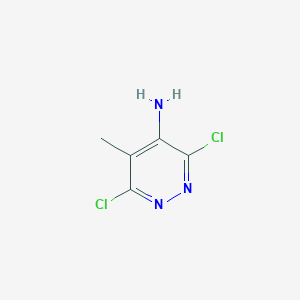
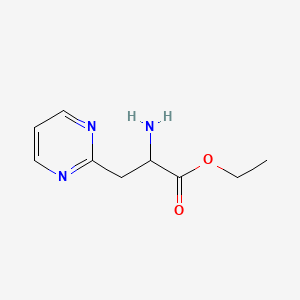
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
